Cas no 858351-47-0 (tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate)
![tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate structure](https://www.kuujia.com/scimg/cas/858351-47-0x500.png)
tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]
- Spiro[3H-indole-3,4'-piperidine]-1(2H)-carboxylic acid, 5-fluoro-, 1,1-dimethylethyl ester
- tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate
- TERT-BUTYL 5-FLUOROSPIRO[INDOLINE-3,4'-PIPERIDINE]-1-CARBOXYLATE
- FT-0713715
- MFCD12198575
- SY123116
- SCHEMBL1195029
- tert-butyl 5-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1-carboxylate
- DTXSID10678299
- MB11752
- CS-0038677
- EN300-268948
- 1-Boc-5-fluorospiro[indoline-3,4 inverted exclamation mark -piperidine]
- GPKKXSAFDWGFOL-UHFFFAOYSA-N
- tert-Butyl 5-fluorospiro[indole-3,4'-piperidine]-1(2H)-carboxylate
- 1,1-dimethylethyl 5-fluorospiro[indole-3,4'-piperidine]-1(2H)-carboxylate
- AKOS016002929
- 858351-47-0
- AS-66655
- AM804427
- DB-076455
- TERT-BUTYL 5-FLUORO-2H-SPIRO[INDOLE-3,4'-PIPERIDINE]-1-CARBOXYLATE
- 1-Boc-5-fluorospiro[2H-indole-3,4'-piperidine]
-
- MDL: MFCD12198575
- Inchi: InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-11-17(6-8-19-9-7-17)13-10-12(18)4-5-14(13)20/h4-5,10,19H,6-9,11H2,1-3H3
- InChI Key: GPKKXSAFDWGFOL-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=CC(=CC=C31)F
Computed Properties
- Exact Mass: 306.17400
- Monoisotopic Mass: 306.17435614g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- PSA: 41.57000
- LogP: 3.59580
tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate Security Information
tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM138964-1g |
1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] |
858351-47-0 | 95% | 1g |
$*** | 2023-03-29 | |
abcr | AB513813-500mg |
1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]; . |
858351-47-0 | 500mg |
€659.40 | 2025-02-21 | ||
Enamine | EN300-268948-0.05g |
tert-butyl 5-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1-carboxylate |
858351-47-0 | 0.05g |
$587.0 | 2023-09-11 | ||
TRC | B657273-25mg |
1-Boc-5-fluorospiro[indoline-3,4'-piperidine] |
858351-47-0 | 25mg |
$ 250.00 | 2022-06-07 | ||
Fluorochem | 223594-1g |
1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] |
858351-47-0 | 95% | 1g |
£1506.00 | 2022-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00105-500MG |
tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate |
858351-47-0 | 97% | 500MG |
¥ 2,310.00 | 2023-04-13 | |
TRC | B657273-5mg |
1-Boc-5-fluorospiro[indoline-3,4'-piperidine] |
858351-47-0 | 5mg |
$ 70.00 | 2022-06-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B876977-1g |
1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] |
858351-47-0 | 95% | 1g |
¥23,552.00 | 2022-09-29 | |
eNovation Chemicals LLC | D767412-10g |
1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] |
858351-47-0 | 95% | 10g |
$2800 | 2024-06-07 | |
eNovation Chemicals LLC | Y1208818-5G |
tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate |
858351-47-0 | 97% | 5g |
$1860 | 2024-07-21 |
tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate Related Literature
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate
tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate (CAS No. 858351-47-0): An Overview of a Promising Compound in Medicinal Chemistry
tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate (CAS No. 858351-47-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic indole-piperidine derivatives, which are known for their diverse biological activities and pharmacological properties.
The spirocyclic structure of tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate is particularly noteworthy. The presence of a spirocyclic linkage between the indole and piperidine rings imparts enhanced rigidity and conformational stability to the molecule, which can significantly influence its binding affinity and selectivity towards various biological targets. Additionally, the introduction of a fluorine atom at the 5-position of the indole ring further modulates the electronic properties of the molecule, potentially enhancing its pharmacological profile.
In recent years, spirocyclic indole-piperidine derivatives have been extensively studied for their potential as therapeutic agents in various disease areas. One of the key areas of interest is their role as modulators of neurotransmitter systems, particularly in the treatment of neurological and psychiatric disorders. For instance, compounds with similar structural features have shown promising results in preclinical studies as selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators.
The fluorine substitution at the 5-position of the indole ring in tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate has been shown to enhance its metabolic stability and improve its pharmacokinetic properties. This is particularly important for drug development, as compounds with better metabolic stability are more likely to maintain their therapeutic effects over a longer period without requiring frequent dosing.
Moreover, the tert-butyl ester group in tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate serves as a protecting group that can be selectively removed under mild conditions to generate the corresponding carboxylic acid. This feature makes it an attractive intermediate in synthetic routes leading to more complex and potent therapeutic agents. The ability to introduce functional groups at specific positions through chemical modifications opens up numerous possibilities for optimizing the compound's biological activity and pharmacological properties.
Recent research has also explored the potential of spirocyclic indole-piperidine derivatives as inhibitors of specific enzymes involved in various disease pathways. For example, some studies have demonstrated that these compounds can effectively inhibit enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are implicated in conditions like depression, anxiety, and chronic pain. The selective inhibition of these enzymes by tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate could lead to new therapeutic strategies for treating these conditions.
In addition to their potential as direct therapeutic agents, spirocyclic indole-piperidine derivatives like tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate are also valuable tools for understanding the underlying mechanisms of various biological processes. Their use in biochemical assays and cell-based models can provide insights into receptor-ligand interactions and signaling pathways, which can inform drug design and development efforts.
The synthesis of tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate typically involves multi-step procedures that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic research and industrial applications.
In conclusion, tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate (CAS No. 858351-47-0) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features, enhanced metabolic stability, and versatile synthetic properties make it an attractive candidate for further investigation and development as a therapeutic agent or research tool. As ongoing research continues to uncover new insights into its biological activities and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
858351-47-0 (tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate) Related Products
- 2227723-52-4(rac-(1R,3S)-3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-dimethylcyclopropan-1-amine)
- 2279122-62-0(Tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate)
- 2261008-21-1(Naphtho[2,3-b]benzofuran-1-boronic acid)
- 1805377-78-9(3-(Chloromethyl)-2-cyano-6-(difluoromethyl)-5-methoxypyridine)
- 946265-36-7(N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-(propan-2-yloxy)benzamide)
- 1858632-33-3(4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde)
- 2098115-33-2(3-[1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid)
- 1806956-17-1(3-Cyano-6-(difluoromethyl)-2-methylpyridine-5-sulfonamide)
- 1024112-40-0(3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno3,2-cpyrazol-4-one)
- 273208-20-1(5-Bromo-2-iodo-N-methylbenzene-1-sulfonamide)
